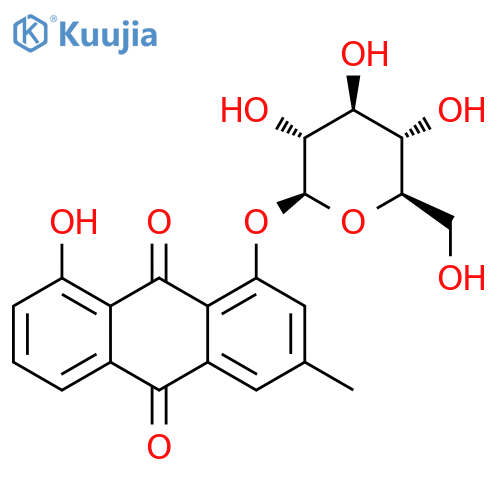Cas no 4839-60-5 (Chrysophanein)

Chrysophanein structure
Chrysophanein 化学的及び物理的性質
名前と識別子
-
- Chrysophanol 1-glucoside
- Chrysophanol 1-O-beta-D-glucopyranoside
- Chrysophanol-1-O-β-D- glucoside
- Chrysophanein
- Chrysophanol 1-o-glucoside
- Chrysophanol-1-O-beta-D-glucoside
- 8-hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- FT-0775683
- CHEBI:191585
- DTXSID301317562
- HY-N4151
- Chrysophanein;Chrysophanol-1-
- 8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- CHEMBL112709
- 4839-60-5
- MS-27237
- ChrysophaneinChrysophanol-1-beta-D-glucopyranoside
- Chrysophanein;Chrysophanol-1--D-glucopyranoside
- AKOS030573568
- CS-0032242
- F17663
- A-D-glucopyranoside
- 8-hydroxy-3-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}anthracene-9,10-dione
- 8-hydroxy-3-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyanthracene-9,10-dione
- DA-51885
-
- インチ: 1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
- InChIKey: QKPDYSSHOSPOKH-JNHRPPPUSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C([H])C(C([H])([H])[H])=C([H])C2C(C3C([H])=C([H])C([H])=C(C=3C(C1=2)=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 416.110732g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 回転可能化学結合数: 3
- どういたいしつりょう: 416.110732g/mol
- 単一同位体質量: 416.110732g/mol
- 水素結合トポロジー分子極性表面積: 154Ų
- 重原子数: 30
- 複雑さ: 669
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 416.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245-246 ºC
- ふってん: 765.8±60.0 °C at 760 mmHg
- フラッシュポイント: 273.7±26.4 °C
- ようかいど: Insuluble (1.5E-3 g/L) (25 ºC),
- PSA: 153.75000
- LogP: -0.34530
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Chrysophanein セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Chrysophanein 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1234456-5mg |
Chrysophanein |
4839-60-5 | 98% | 5mg |
$310 | 2024-06-06 | |
| TargetMol Chemicals | TN1492-1 mL * 10 mM (in DMSO) |
Chrysophanein |
4839-60-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
| MedChemExpress | HY-N4151-1mg |
Chrysophanein |
4839-60-5 | 98.94% | 1mg |
¥2476 | 2024-04-18 | |
| MedChemExpress | HY-N4151-10mg |
Chrysophanein |
4839-60-5 | 98.94% | 10mg |
¥7200 | 2024-04-18 | |
| MedChemExpress | HY-N4151-5mg |
Chrysophanein |
4839-60-5 | 98.94% | 5mg |
¥3950 | 2024-04-18 | |
| 1PlusChem | 1P00DI36-1mg |
Chrysophanein |
4839-60-5 | 98% | 1mg |
$379.00 | 2024-05-01 | |
| A2B Chem LLC | AG29170-10mg |
Chrysophanein;Chrysophanol-1-β-D-glucopyranoside |
4839-60-5 | 98% | 10mg |
$985.00 | 2024-04-19 | |
| TargetMol Chemicals | TN1492-10mg |
Chrysophanein |
4839-60-5 | 10mg |
¥ 1970 | 2024-07-20 | ||
| TargetMol Chemicals | TN1492-1 ml * 10 mm |
Chrysophanein |
4839-60-5 | 1 ml * 10 mm |
¥ 3580 | 2024-07-20 | ||
| eNovation Chemicals LLC | Y1234456-10mg |
Chrysophanein |
4839-60-5 | 98% | 10mg |
$465 | 2025-03-20 |
推奨される供給者
Amadis Chemical Company Limited
(CAS:4839-60-5)Chrysophanein

清らかである:99%
はかる:1g
価格 ($):1672.0